molecular formula C25H26FN5O3S B2822643 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1112341-59-9

2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2822643
CAS No.: 1112341-59-9
M. Wt: 495.57
InChI Key: RNIQSEJNYVHDFR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activities. Given the biological activities of related indole derivatives, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 3,4,5-trimethoxybenzoyl chloride.

    Formation of Indole Core: The 4-chlorophenylhydrazine is reacted with an appropriate aldehyde to form the indole core through a Fischer indole synthesis.

    Urea Formation: The indole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)carbamate
  • N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)thiourea
  • N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)amide

Uniqueness

N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N’-(3,4,5-trimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage, along with the indole and trimethoxyphenyl moieties, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-28-19-9-8-16(34-3)14-17(19)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIQSEJNYVHDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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